

Key characteristics of 2-Chloro-4,5-difluoroacetophenone

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Compound of Interest

Compound Name: 2'-Chloro-4',5'-difluoroacetophenone

Cat. No.: B045447

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An In-depth Technical Guide to 2-Chloro-4,5-difluoroacetophenone

Introduction

2'-Chloro-4',5'-difluoroacetophenone is a halogenated organic compound that serves as a critical intermediate in the synthesis of various fine chemicals. Its molecular structure, featuring a chlorinated and difluorinated phenyl ring attached to an acetyl group, provides multiple reactive sites, making it a valuable building block in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

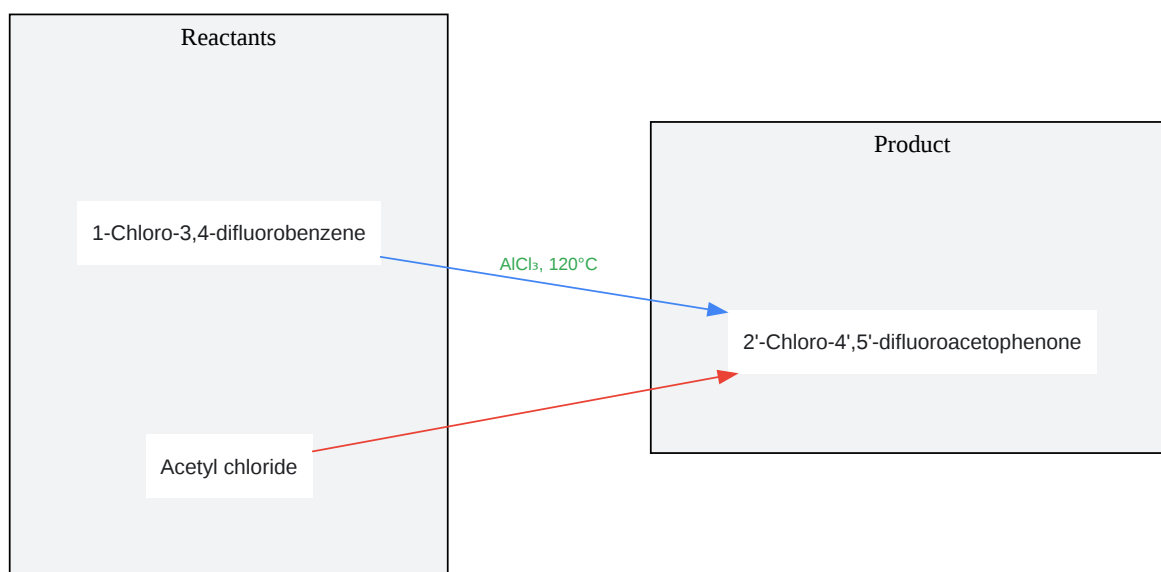
Core Chemical and Physical Properties

The fundamental properties of **2'-Chloro-4',5'-difluoroacetophenone** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	121872-94-4	[1]
Molecular Formula	C ₈ H ₅ ClF ₂ O	[1]
Molar Mass	190.57 g/mol	[1]
Boiling Point	211.4 ± 35.0 °C (Predicted)	[1][2]
Density	1.348 ± 0.06 g/cm ³ (Predicted)	[1][2]
Hazard Symbol	Xi - Irritant	[1]

Synthesis and Reaction Mechanisms

2'-Chloro-4',5'-difluoroacetophenone is primarily synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1-chloro-3,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.



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Caption: Synthesis of **2'-Chloro-4',5'-difluoroacetophenone**.

Detailed Experimental Protocol: Synthesis

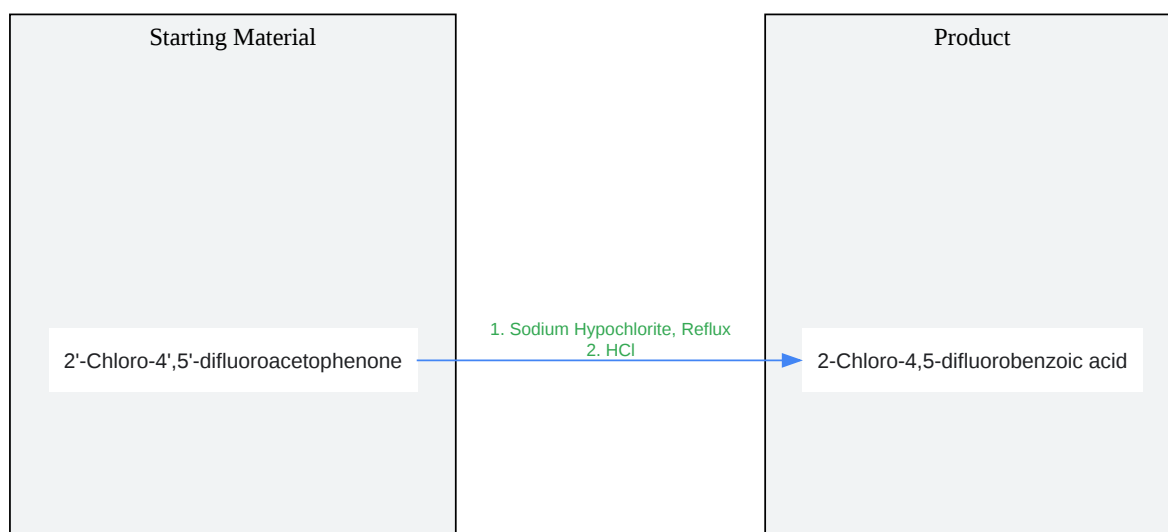
The following protocol for the synthesis of **2'-Chloro-4',5'-difluoroacetophenone** is based on established laboratory procedures.^{[1][3]}

- Preparation: In a suitable reaction vessel, create a mixture of 29.7g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0g (0.3 mol) of aluminum chloride.
- Addition of Reagent: While maintaining the temperature between 20°C and 40°C, slowly add 23.6g (0.3 mol) of acetyl chloride to the mixture.
- Reaction: Stir the resulting mixture at 120°C for 2 hours.

- Quenching: While the mixture is still hot, carefully pour it onto 250g of ice. An oil layer will separate.
- Extraction: Extract the separated oil using chloroform or ethyl chloride.
- Purification: Wash the combined organic extract with water and then neutralize it.
- Isolation: Distill off the solvent under reduced pressure to obtain the final product, **2'-Chloro-4',5'-difluoroacetophenone**. The reported yield is approximately 82%, with a boiling point of 65°C-67°C at 4-5 mmHg.[1][3]

Applications in Organic Synthesis

A primary application of **2'-Chloro-4',5'-difluoroacetophenone** is its use as an intermediate in the production of 2-chloro-4,5-difluorobenzoic acid (CDFBA).[1][3] CDFBA is a crucial precursor for the synthesis of novel antibacterial drugs, particularly fluoroquinolone antibiotics, as well as cardiovascular and cerebrovascular medications.[1][3] The conversion is achieved through an oxidation reaction, typically using sodium hypochlorite.



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Caption: Oxidation of **2'-Chloro-4',5'-difluoroacetophenone**.

Detailed Experimental Protocol: Oxidation to CDFBA

The following procedure details the oxidation of **2'-Chloro-4',5'-difluoroacetophenone** to produce 2-chloro-4,5-difluorobenzoic acid.[3]

- **Reaction Setup:** Add 19.1g (0.1 mol) of **2'-Chloro-4',5'-difluoroacetophenone** to a mixture containing 280.4g (0.4 mol) of a 12% sodium hypochlorite solution.
- **Heating:** Heat the mixture under reflux for 4 hours.
- **Acidification:** After cooling the reaction mixture, add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1. This will cause a white crystalline solid to form.

- Extraction: Dissolve the white crystals in dichloromethane and separate the aqueous phase. Perform two additional extractions of the aqueous phase with dichloromethane.
- Isolation: Combine all organic phases and evaporate the solvent to yield the final product, 2-chloro-4,5-difluorobenzoic acid, as white crystals. The reported yield for this step is approximately 85.1%.^[3]

Safety and Handling

2'-Chloro-4',5'-difluoroacetophenone is classified as an irritant (Xi).^[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2'-Chloro-4',5'-difluoroacetophenone is a key chemical intermediate with significant utility in the synthesis of high-value compounds for the pharmaceutical and agrochemical sectors. The Friedel-Crafts acylation provides an efficient route for its synthesis, and its subsequent oxidation to 2-chloro-4,5-difluorobenzoic acid demonstrates its importance as a precursor to complex active molecules. The protocols and data presented in this guide offer a technical foundation for researchers and developers working with this versatile compound.

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